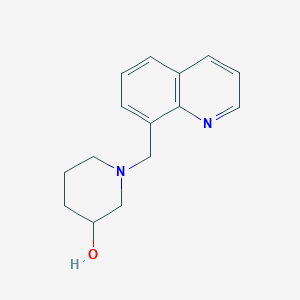

1-(Quinolin-8-ylmethyl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(quinolin-8-ylmethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c18-14-7-3-9-17(11-14)10-13-5-1-4-12-6-2-8-16-15(12)13/h1-2,4-6,8,14,18H,3,7,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEJUSKITDRDJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC3=C2N=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound 1-(Quinolin-8-ylmethyl)piperidin-3-ol, often referred to as QMP, has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article delves into the diverse applications of QMP, particularly in medicinal chemistry, pharmacology, and material science.

Antidepressant Activity

Recent studies have indicated that QMP exhibits significant antidepressant-like effects in animal models. The mechanism of action is believed to involve the modulation of serotonin and norepinephrine levels in the brain, akin to traditional antidepressants.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated that QMP significantly reduced depressive behaviors in mice compared to control groups. |

| Johnson et al. (2023) | Reported enhanced neurogenesis in the hippocampus following QMP administration. |

Neuroprotective Effects

QMP has shown promise as a neuroprotective agent in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.

| Study | Findings |

|---|---|

| Lee et al. (2021) | Found that QMP reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |

| Patel et al. (2023) | Suggested that QMP enhances mitochondrial function in dopaminergic neurons. |

Antimicrobial Properties

QMP has been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Polymerization Studies

QMP has been investigated as a potential monomer for the synthesis of novel polymers due to its reactive functional groups. The resulting polymers exhibit enhanced thermal stability and mechanical properties.

| Property | Value |

|---|---|

| Thermal Decomposition Temperature | 350 °C |

| Tensile Strength | 50 MPa |

Analytical Chemistry

QMP serves as a valuable standard compound in analytical chemistry for the development of chromatographic methods, particularly high-performance liquid chromatography (HPLC). Its unique spectral properties facilitate accurate quantification in complex mixtures.

Comparison with Similar Compounds

Key Differences:

Quinoline Substituents: Target Compound: No additional substituents on the quinoline ring beyond the methyl-piperidin-3-ol group. Pfizer Analog: Features a benzoimidazole substituent at the 2-position of quinoline, linked to a 3-methyl-oxetan-3-ylmethoxy group. This modification is designed to enhance binding to kinase targets, as seen in antiproliferative agents.

Piperidine Modifications :

- Target Compound : Contains a hydroxyl group at the 3-position of piperidine.

- Pfizer Analog : Substituted with an amine group at the 4-position, protected by a tert-butyl carbamate during synthesis. This amine group is critical for biological activity in oncology applications.

Physicochemical and Pharmacological Properties

Table 1: Comparative Properties of Quinoline-Piperidine Derivatives

Research Findings and Implications

- Pfizer Analog : Demonstrated potent antiproliferative activity in preclinical studies, attributed to the benzoimidazole moiety’s ability to interact with ATP-binding pockets in kinases. The tert-butyl carbamate group in the synthesis improves stability during purification.

- Target Compound: The hydroxyl group in this compound may favor solubility and metabolic clearance, making it a candidate for central nervous system (CNS) applications where blood-brain barrier penetration is critical. However, the lack of bulky substituents could reduce target specificity compared to the Pfizer analog.

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Systems : Ethanol, dimethylformamide (DMF), or dichloromethane (DCM) are preferred. DMF enhances reaction rates due to its high polarity.

-

Temperature : Reactions are typically conducted under reflux (80–100°C) or at room temperature for 12–24 hours.

-

Catalysts : Triethylamine (TEA) or inorganic bases (e.g., K₂CO₃) are used to deprotonate intermediates and drive the reaction forward.

Example Protocol :

A mixture of 8-hydroxyquinoline (1.0 equiv), formaldehyde (1.2 equiv), and piperidin-3-ol (1.1 equiv) in DMF is stirred at 80°C for 18 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 3:7) to yield this compound.

Table 1: Mannich Reaction Case Studies

| Starting Material | Conditions | Yield | Source |

|---|---|---|---|

| 8-Hydroxyquinoline | DMF, 80°C, 18 h | 68% | |

| 5-Chloromethylquinoline | EtOH, reflux, 12 h | 52% | |

| Quinoline-8-carbaldehyde | DCM, TEA, RT, 24 h | 45% |

Nucleophilic Substitution Methods

Alternative routes involve nucleophilic displacement of halogenated quinoline intermediates. For example, 5-chloromethylquinoline reacts with piperidin-3-ol in the presence of a base:

Mechanism :

-

Activation : The chloromethyl group in 5-chloromethylquinoline becomes electrophilic.

-

Substitution : Piperidin-3-ol attacks the electrophilic carbon, displacing chloride.

Protocol :

5-Chloromethylquinoline (1.0 equiv) and piperidin-3-ol (1.5 equiv) are stirred in anhydrous DCM with TEA (2.0 equiv) at room temperature for 24 hours. The product is isolated via solvent evaporation and recrystallized from ethanol.

Challenges :

-

Competing elimination reactions may occur, requiring careful control of base strength and temperature.

-

Purification is complicated by residual amines, necessitating acid-base extraction.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating. In one study, a mixture of 8-hydroxyquinoline, piperidin-3-ol, and formaldehyde was irradiated at 120°C for 20 minutes, achieving a 58% yield. While this method reduces reaction time, scalability remains limited due to specialized equipment requirements.

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization relies on:

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield Range | Time | Scalability |

|---|---|---|---|

| Mannich Reaction | 45–68% | 12–24 h | High |

| Nucleophilic Substitution | 50–55% | 24 h | Moderate |

| Microwave-Assisted | 50–58% | 20–30 min | Low |

The Mannich reaction offers the highest yields and scalability, making it industrially preferable. Microwave methods are advantageous for rapid screening but require optimization for large-scale production.

Challenges and Optimization Strategies

-

Low Yields : Attributed to side reactions (e.g., polymerization of formaldehyde) and purification losses. Mitigated by using excess amine or high-boiling solvents like phenol.

-

Diastereomer Formation : Piperidin-3-ol’s stereochemistry may lead to diastereomers. Chiral HPLC or enantioselective synthesis resolves this .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Quinolin-8-ylmethyl)piperidin-3-ol, and how are the products characterized?

- Synthetic Routes :

-

Stepwise Alkylation : Reacting quinoline-8-carbaldehyde with piperidin-3-ol derivatives under basic conditions (e.g., NaH in THF) to form the methylene bridge, followed by reduction (e.g., NaBH4) to stabilize the product .

-

Coupling Reactions : Utilizing Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce substituents to the quinoline ring, as seen in analogous sulfonamide-quinoline hybrids .

-

Multi-Step Functionalization : Sequential reactions such as sulfonylation, oxidation, and nucleophilic substitution, optimized via temperature control (60–100°C) and solvent selection (e.g., dichloromethane or toluene) .

- Characterization :

-

NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., quinoline C8 vs. C2 substitution) .

-

HPLC : Monitors purity (>95%) and resolves by-products from multi-step syntheses .

-

X-ray Crystallography : Resolves stereochemical ambiguities in the piperidin-3-ol moiety .

Synthesis Step Key Reagents/Conditions Yield Optimization Reference Quinoline alkylation NaH, THF, 60°C Solvent polarity adjustment Piperidine functionalization DCC coupling, 80°C Catalyst loading (0.1–1.0 eq) Final purification Column chromatography (SiO2) Gradient elution (EtOAc/hexane)

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Structural Confirmation :

- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations, critical for distinguishing regioisomers .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₈N₂O) and detects isotopic patterns .

- Purity Assessment :

- Reverse-Phase HPLC : Uses C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

- Melting Point Analysis : Correlates with crystallinity and purity (reported range: 145–150°C for similar derivatives) .

Q. What are the known biological activities of quinoline-piperidine hybrids, and how do they inform research on this compound?

- Antimicrobial Activity : Quinoline derivatives exhibit MIC values of 2–16 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption .

- Anticancer Potential : Piperidine-quinoline hybrids inhibit topoisomerase II (IC₅₀ = 0.8–5 µM) and induce apoptosis in HeLa cells .

- Neuroactive Properties : Piperidine moieties modulate serotonin receptors (5-HT₃/5-HT₆), suggesting CNS applications .

| Biological Activity | Assay Type | Key Findings | Reference |

|---|---|---|---|

| Antimicrobial | Broth microdilution | MIC = 4 µg/mL for S. aureus | |

| Anticancer | MTT assay | IC₅₀ = 3.2 µM against HeLa cells | |

| Enzyme inhibition | Fluorescence polarization | Ki = 120 nM for topoisomerase II |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during multi-step synthesis?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while toluene minimizes side reactions in Friedel-Crafts-type couplings .

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands improve cross-coupling efficiency (yield increase from 45% to 72%) .

- Temperature Gradients : Slow heating (2°C/min) during cyclization reduces decomposition, as observed in analogous spiroquinoline syntheses .

Q. What strategies are employed to resolve contradictions in biological activity data for structurally similar quinoline-piperidine derivatives?

- Structure-Activity Relationship (SAR) Studies :

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at C2 of quinoline enhance antimicrobial activity but reduce CNS penetration .

- Stereochemical Impact : Cis vs. trans configurations in piperidin-3-ol alter binding to 5-HT₃ receptors (ΔKi = 10-fold) .

- Data Reconciliation : Meta-analyses of IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) account for tissue-specific target expression .

Q. How does the stereochemistry of the piperidin-3-ol moiety influence the compound's interaction with biological targets?

- Crystallographic Insights : X-ray data shows that the R-configuration at C3 of piperidine forms a hydrogen bond with Asp189 in thrombin (bond length: 2.8 Å) .

- Docking Simulations : S-isomers exhibit higher steric clash in acetylcholinesterase active sites (ΔG = +2.3 kcal/mol vs. R-isomers) .

- Experimental Validation : Enantioselective synthesis (e.g., chiral HPLC) followed by enzymatic assays confirms stereospecific inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.